molecular formula C25H28N2O3S B3493935 2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(2-METHYLPROPYL)BENZAMIDE

2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(2-METHYLPROPYL)BENZAMIDE

Cat. No.: B3493935
M. Wt: 436.6 g/mol
InChI Key: FXWCPRPXSTULBV-UHFFFAOYSA-N
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Description

2-(N-Benzyl4-methylbenzenesulfonamido)-N-(2-methylpropyl)benzamide is a complex organic compound that features a benzamide core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Benzyl4-methylbenzenesulfonamido)-N-(2-methylpropyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzylamine Derivative: Benzylamine is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-benzyl-4-methylbenzenesulfonamide.

    Amidation Reaction: The N-benzyl-4-methylbenzenesulfonamide is then reacted with 2-methylpropylamine and benzoyl chloride under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(N-Benzyl4-methylbenzenesulfonamido)-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonamide groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids or benzamides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

2-(N-Benzyl4-methylbenzenesulfonamido)-N-(2-methylpropyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(N-Benzyl4-methylbenzenesulfonamido)-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-4-methylbenzenesulfonamide
  • N-(2-Methylpropyl)benzamide
  • Benzylamine derivatives

Uniqueness

2-(N-Benzyl4-methylbenzenesulfonamido)-N-(2-methylpropyl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3S/c1-19(2)17-26-25(28)23-11-7-8-12-24(23)27(18-21-9-5-4-6-10-21)31(29,30)22-15-13-20(3)14-16-22/h4-16,19H,17-18H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWCPRPXSTULBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(2-METHYLPROPYL)BENZAMIDE
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2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(2-METHYLPROPYL)BENZAMIDE
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2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(2-METHYLPROPYL)BENZAMIDE
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2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(2-METHYLPROPYL)BENZAMIDE
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2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(2-METHYLPROPYL)BENZAMIDE
Reactant of Route 6
2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(2-METHYLPROPYL)BENZAMIDE

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